molecular formula C20H23N5OS2 B12183580 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12183580
M. Wt: 413.6 g/mol
InChI Key: CQNHGUGJOSGVJE-UHFFFAOYSA-N
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Description

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thienopyrimidine core, a sulfanyl linkage, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors.

    Introduction of the Sulfanyl Group:

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridin-2-yl group is attached to the piperazine nitrogen.

    Final Coupling: The final step involves coupling the intermediate with a propanone derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with biological targets, including enzymes and receptors.

    Material Science: The compound’s properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can interact with active sites, while the piperazine ring can enhance binding affinity through additional interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of a thienopyrimidine core, a sulfanyl linkage, and a piperazine ring. This structural arrangement provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H23N5OS2

Molecular Weight

413.6 g/mol

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H23N5OS2/c1-14-15(2)28-20-18(14)19(22-13-23-20)27-12-6-17(26)25-10-8-24(9-11-25)16-5-3-4-7-21-16/h3-5,7,13H,6,8-12H2,1-2H3

InChI Key

CQNHGUGJOSGVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)N3CCN(CC3)C4=CC=CC=N4)C

Origin of Product

United States

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